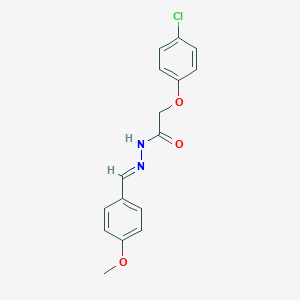![molecular formula C20H15NO3 B230225 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is a synthetic compound with potential pharmacological applications. It is a member of the tetracycline family of antibiotics and has been shown to possess antibacterial and antifungal properties. 7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Mécanisme D'action
The mechanism of action of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is not fully understood. However, it is thought to work by inhibiting protein synthesis in bacteria and fungi. It does this by binding to the ribosomal subunit and preventing the elongation of the peptide chain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one have been investigated in several studies. It has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one in lab experiments include its low toxicity profile and its potential as a candidate for the development of new drugs. However, its complex synthesis method and limited availability can be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for the study of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one. These include further investigation of its mechanism of action, the development of new derivatives with improved pharmacological properties, and the investigation of its potential as a candidate for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one is a synthetic compound with potential pharmacological applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a candidate for the development of new drugs.
Méthodes De Synthèse
The synthesis of 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one involves several steps. The starting material is 2-nitrobenzaldehyde, which is subjected to a Henry reaction with ethyl acetoacetate to form 2-nitrophenylpropanoic acid. This is then reduced to 2-amino-phenylpropanoic acid, which is cyclized to form the tetracyclic ring system. The resulting compound is then subjected to a series of functional group modifications to yield 16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Applications De Recherche Scientifique
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propriétés
Nom du produit |
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
|---|---|
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C20H15NO3/c1-2-6-15(22)18-17-11-7-3-4-8-12(11)19(23)13-9-5-10-14(16(13)17)21-20(18)24/h3-5,7-10H,2,6H2,1H3,(H,21,24) |
Clé InChI |
VUEQYKQTUPFQSC-UHFFFAOYSA-N |
SMILES isomérique |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
SMILES |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
SMILES canonique |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)

![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)

